7-HYDROXYCOUMARIN-SULFAT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

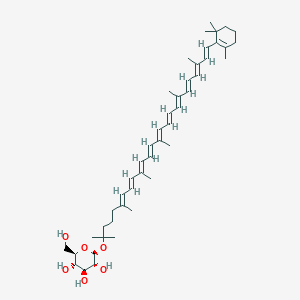

7-hydroxy Coumarin sulfate is a phase II metabolite of coumarin that can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using GC- or LC-MS.

Wissenschaftliche Forschungsanwendungen

Interner Standard für die Metabolismusanalyse

7-Hydroxycoumarin-Sulfat ist ein Metabolit der Phase II von Cumarin, der als interner Standard für die Analyse des 7-Hydroxycoumarin-Metabolismus mittels Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet werden kann .

Fluoreszenzmarkierung von Biomolekülen

Cumarine, einschließlich this compound, spielen eine Schlüsselrolle bei der fluoreszenzbasierten Markierung von Biomolekülen . Ihre einzigartige chemische Struktur ermöglicht es ihnen, bei Anregung mit ultraviolettem (UV) Licht faszinierendes Fluoreszenzverhalten zu zeigen.

Metall-Ionen-Detektion

Die Fluoreszenzeigenschaften von Cumarinen machen sie nützlich für die Detektion von Metallionen . Das Vorhandensein bestimmter Metallionen kann die Fluoreszenz von Cumarinen löschen oder verstärken, was eine Möglichkeit zur Detektion bietet.

Detektion der Mikro-Umgebungspolarität

Cumarine können verwendet werden, um die Polarität einer Mikro-Umgebung zu detektieren . Veränderungen in der Fluoreszenzintensität oder -wellenlänge von Cumarinen können Veränderungen in der Polarität ihrer Umgebung anzeigen.

pH-Detektion

Die Fluoreszenz von Cumarinen ist pH-sensitiv, was sie für die pH-Detektion nützlich macht . Änderungen des pH-Werts können zu Veränderungen der Fluoreszenzintensität oder -wellenlänge von Cumarinen führen.

Pharmakologische Anwendungen

Cumarin-Derivate, einschließlich this compound, besitzen zahlreiche biologische und therapeutische Eigenschaften . Sie haben das Potenzial, verschiedene Beschwerden zu behandeln, darunter Krebs, Stoffwechselstörungen und degenerative Erkrankungen.

Wirkmechanismus

Target of Action

7-Hydroxy Coumarin Sulfate, also known as 7-Hydroxy Coumarin Sulfate Potassium Salt, is a secondary metabolite with numerous biological and therapeutic properties .

Mode of Action

The mode of action of 7-Hydroxy Coumarin Sulfate involves its interaction with various biochemical pathways. It exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields 6-hydroxy feruloyl-CoA . This compound then spontaneously cyclizes to give scopoletin .

Biochemical Pathways

7-Hydroxy Coumarin Sulfate plays a key role in the biosynthesis in plants and metabolic pathways . It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Hydroxylated metabolites of coumarins, such as 7-hydroxycoumarin or 4-hydroxycoumarin, are commonly observed .

Pharmacokinetics

7-Hydroxy Coumarin Sulfate can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body . This suggests an extensive first-pass effect . The availability to systemic circulation is less than 4% , indicating that the compound is rapidly absorbed .

Result of Action

The molecular and cellular effects of 7-Hydroxy Coumarin Sulfate’s action are diverse. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . It has also demonstrated activity against several types of animal tumors . Moreover, it has been reported to have antitumor properties .

Action Environment

The action, efficacy, and stability of 7-Hydroxy Coumarin Sulfate can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that the compound’s action can be influenced by the solvent environment.

Biochemische Analyse

Biochemical Properties

7-Hydroxy coumarin sulfate plays a significant role in biochemical reactions, primarily as a substrate for sulfotransferase enzymes. These enzymes catalyze the transfer of sulfate groups from donor molecules to acceptor molecules, a process known as sulfation. This reaction is crucial for the metabolism and detoxification of various endogenous and exogenous compounds. 7-Hydroxy coumarin sulfate interacts with sulfotransferases by serving as an acceptor molecule, thereby facilitating the study of these enzymes’ activity and specificity .

Cellular Effects

The effects of 7-Hydroxy coumarin sulfate on cellular processes are diverse. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro, demonstrating potential anti-tumor activity . Additionally, 7-Hydroxy coumarin sulfate influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of various enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .

Molecular Mechanism

At the molecular level, 7-Hydroxy coumarin sulfate exerts its effects through several mechanisms. It binds to sulfotransferase enzymes, facilitating the transfer of sulfate groups to target molecules. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, 7-Hydroxy coumarin sulfate can inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. For example, it has been reported to inhibit aldose reductase and xanthine oxidase, enzymes involved in glucose metabolism and oxidative stress, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy coumarin sulfate can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that 7-Hydroxy coumarin sulfate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 7-Hydroxy coumarin sulfate vary with different dosages in animal models. At low doses, it has been shown to produce beneficial effects, such as vasorelaxation and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 7-Hydroxy coumarin sulfate in preclinical studies .

Metabolic Pathways

7-Hydroxy coumarin sulfate is involved in several metabolic pathways, including sulfation and glucuronidation. These pathways are essential for the detoxification and excretion of the compound. Sulfotransferases and glucuronosyltransferases are the primary enzymes involved in these processes, facilitating the conjugation of sulfate and glucuronic acid groups to 7-Hydroxy coumarin sulfate . This conjugation increases the compound’s water solubility, promoting its excretion from the body.

Transport and Distribution

Within cells and tissues, 7-Hydroxy coumarin sulfate is transported and distributed through various mechanisms. It is soluble in water and methanol, which facilitates its uptake and distribution in biological systems . Transporters and binding proteins may also play a role in its cellular localization and accumulation. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 7-Hydroxy coumarin sulfate can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sulfotransferases may localize it to the cytoplasm, where these enzymes are predominantly active . Additionally, its fluorescent properties can be utilized to track its localization and distribution within cells, providing valuable insights into its cellular dynamics.

Eigenschaften

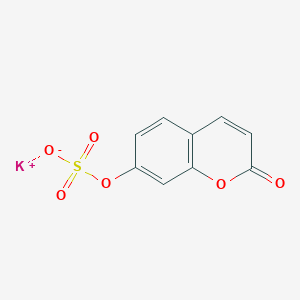

CAS-Nummer |

1135316-80-1 |

|---|---|

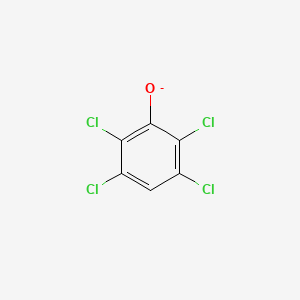

Molekularformel |

C9H5KO6S |

Molekulargewicht |

285.33 g/mol |

IUPAC-Name |

potassium;(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) sulfate |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1D,2D,3D,4D,5D; |

InChI-Schlüssel |

SVUZPRLQAASRKC-GWVWGMRQSA-M |

SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

Isomerische SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

Piktogramme |

Irritant |

Synonyme |

7-hydroxycoumarin sulfate ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.